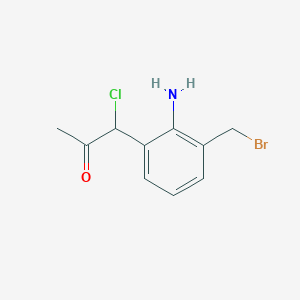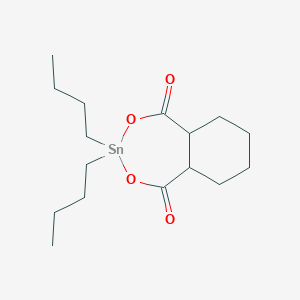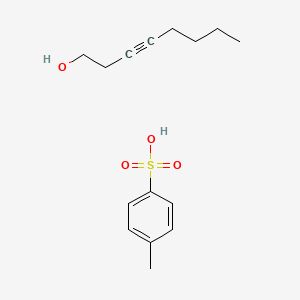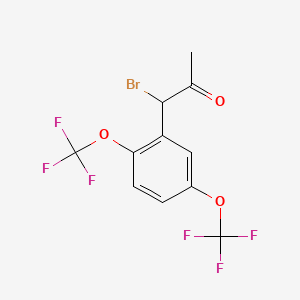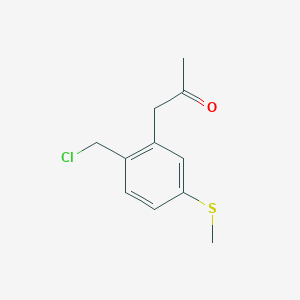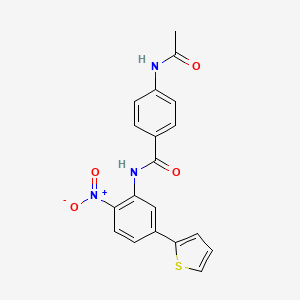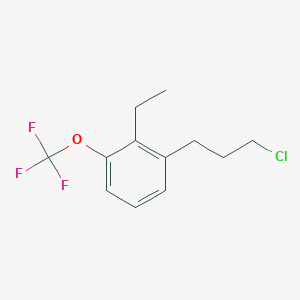
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a piperidine ring, and a boronic acid group. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methylpyridine and 2-methylpiperidine.
Formation of Intermediate: The first step involves the reaction of 5-bromo-2-methylpyridine with 2-methylpiperidine under specific conditions to form an intermediate compound.
Boronic Acid Formation: The intermediate compound is then subjected to a boronation reaction using boronic acid reagents to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki Cross-Coupling Reactions: This compound is commonly used in Suzuki cross-coupling reactions with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions to modify its functional groups and enhance its reactivity.
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents such as ethanol or water are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various biaryl compounds, modified pyridine derivatives, and other functionalized organic molecules.
Applications De Recherche Scientifique
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies . The compound’s unique structure allows it to modulate various biochemical pathways, leading to its diverse range of applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-methylpyridin-3-yl)boronic acid: Similar in structure but lacks the piperidine ring.
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid pinacol ester: A derivative with a pinacol ester group.
Uniqueness
The presence of the piperidine ring in this compound distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C11H16BBrN2O2 |
|---|---|
Poids moléculaire |
298.97 g/mol |
Nom IUPAC |
[5-bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BBrN2O2/c1-8-4-2-3-5-15(8)11-10(13)6-9(7-14-11)12(16)17/h6-8,16-17H,2-5H2,1H3 |
Clé InChI |
GHGVJJYPDHTEPH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)N2CCCCC2C)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B14072189.png)

